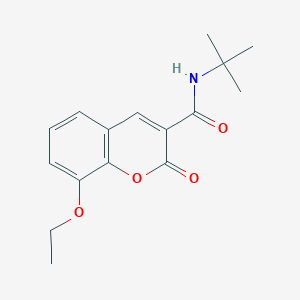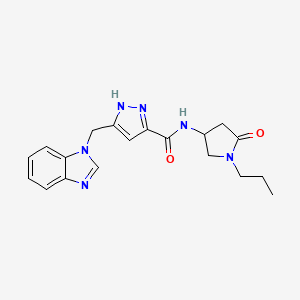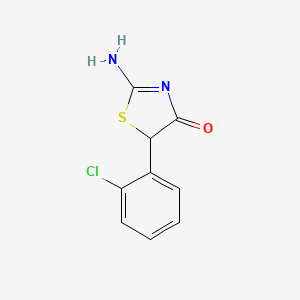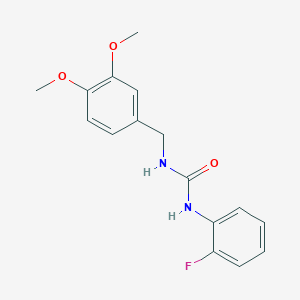
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone, also known as DDBN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DDBN belongs to the family of naphthalenone derivatives and is known to exhibit a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone is not fully understood. However, it is known to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In addition, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone. One area of research is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its interactions with cellular targets. Finally, there is a need for further studies to evaluate the potential therapeutic applications of this compound in various disease conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has several advantages for use in lab experiments, but its poor solubility in aqueous solutions may limit its use in certain experiments. Further studies are needed to evaluate the potential therapeutic applications of this compound in various disease conditions.
Synthesemethoden
The synthesis of 2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone involves the condensation of 2,5-dimethoxybenzaldehyde with 1-tetralone in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method is relatively simple and has been used by many researchers to obtain this compound for scientific research purposes.
Eigenschaften
IUPAC Name |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-16-9-10-18(22-2)15(12-16)11-14-8-7-13-5-3-4-6-17(13)19(14)20/h3-6,9-12H,7-8H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTYWHROSNPLDQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5371271.png)
![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)
![1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5371279.png)
![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5371287.png)
![2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B5371293.png)
![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371300.png)
![2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5371308.png)




![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)